6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenylpiperazine moiety in this compound adds to its pharmacological significance, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethylchromen-2-one and 4-phenylpiperazine.
Alkylation Reaction: The chromen-2-one derivative undergoes an alkylation reaction with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.
Coupling Reaction: The alkylated product is then coupled with 4-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different nucleophilic groups replacing the phenylpiperazine moiety.
Scientific Research Applications
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate various physiological processes. Additionally, the chromen-2-one core can interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperazine derivatives: Compounds with similar phenylpiperazine moieties, such as 4-(2-pyridyl)piperazine and 4-(3-chlorophenyl)piperazine.
Chromen-2-one derivatives: Compounds with similar chromen-2-one cores, such as 7-hydroxy-4-methylchromen-2-one and 6,7-dimethoxychromen-2-one.
Uniqueness
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the phenylpiperazine moiety, which imparts distinct pharmacological properties. This combination allows the compound to interact with a broader range of biological targets, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-12-20-18(14-22(25)26-21(20)13-17(16)2)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPBHLOZYJUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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